(Met(O)5)-Enkephalin
Overview
Description
(Met(O)5)-Enkephalin is a modified form of the naturally occurring peptide enkephalin, which is an endogenous opioid peptide. Enkephalins are part of the body’s natural pain management system and are involved in regulating nociception in the body. This compound specifically refers to methionine enkephalin where the methionine residue is oxidized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Met(O)5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The oxidation of the methionine residue to methionine sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide or dimethyl sulfoxide under controlled conditions to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves:
Solid-phase peptide synthesis (SPPS): Automated synthesizers add amino acids sequentially.
Oxidation: Controlled oxidation of methionine to methionine sulfoxide.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Chemical Reactions Analysis
Types of Reactions
(Met(O)5)-Enkephalin can undergo various chemical reactions, including:
Oxidation: Further oxidation of methionine sulfoxide to methionine sulfone.
Reduction: Reduction of methionine sulfoxide back to methionine.
Substitution: Amino acid substitution reactions can modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, dimethyl sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
Oxidation: Methionine sulfone.
Reduction: Methionine.
Substitution: Modified enkephalin peptides with different amino acid sequences.
Scientific Research Applications
(Met(O)5)-Enkephalin has several applications in scientific research:
Chemistry: Used as a model peptide to study oxidation and reduction reactions.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
(Met(O)5)-Enkephalin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. These receptors include mu, delta, and kappa opioid receptors. Upon binding, this compound activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neurotransmitter release. This results in analgesic effects and modulation of pain perception.
Comparison with Similar Compounds
Similar Compounds
Leucine Enkephalin: Another endogenous opioid peptide with leucine instead of methionine.
Beta-Endorphin: A longer peptide with higher affinity for opioid receptors.
Dynorphin: A peptide with a different sequence but similar opioid activity.
Uniqueness
(Met(O)5)-Enkephalin is unique due to the oxidation of the methionine residue, which can affect its binding affinity and activity at opioid receptors. This modification can also influence its stability and resistance to enzymatic degradation compared to its non-oxidized counterpart.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-,41?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPFKWGXRJOQQR-BIPRHWAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975697 | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60283-51-4 | |
Record name | Enkephalin-met, sulfoxide- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060283514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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